Ethyl4-ethoxy-2-oxobut-3-enoate
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Overview
Description
Ethyl 4-ethoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C8H12O4. It is a member of the ester family and is known for its applications in various fields, including medical, environmental, and industrial research . This compound is characterized by its unique structure, which includes an ethoxy group and a keto group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-2-oxobut-3-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-ethoxy-2-oxobut-3-enoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 4-ethoxy-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the ethoxy group.
Methyl 4-ethoxy-2-oxobut-3-enoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methoxy-2-oxobut-3-enoate: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
Ethyl 4-ethoxy-2-oxobut-3-enoate is unique due to its combination of an ethoxy group and a keto group, which provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
XPBYGYFJOZXYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C(=O)OCC |
Origin of Product |
United States |
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